
2,6-difluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-difluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C22H17F3N2O3S and its molecular weight is 446.44. The purity is usually 95%.
BenchChem offers high-quality 2,6-difluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-difluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Screening
Compounds related to 2,6-difluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide have been synthesized and screened for various biological activities. For instance, Patel et al. (2009) synthesized substituted benzothiazoles and quinazolinone derivatives with potential antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Anticancer Evaluation
Compounds structurally similar to the specified benzamide have been explored for their anticancer properties. Ravichandiran et al. (2019) synthesized naphthoquinone derivatives showing potent cytotoxic activity against various human cancer cell lines (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019).
Imaging in Solid Tumors
In the field of imaging, benzamide analogs have been utilized in positron emission tomography (PET) for assessing the sigma2 receptor status in solid tumors. Tu et al. (2007) reported the synthesis and evaluation of fluorine-containing benzamide analogs for this purpose (Tu, Xu, Jones, Li, Dumstorff, Vangveravong, Chen, Wheeler, Welch, & Mach, 2007).
Tetrahydroquinoline Synthesis
Toda et al. (1999) described the synthesis of tetrahydroquinolines (TQs), which are significant in various chemical and pharmaceutical applications. Their work provides insights into methodologies that could be applicable to the synthesis of compounds like 2,6-difluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (Toda, Sakagami, & Sano, 1999).
Anti-inflammatory and Analgesic Activities
Sharpe et al. (1985) synthesized and evaluated imidazole derivatives, including sulfonyl benzamides, for their anti-inflammatory and analgesic properties. This research provides a framework for understanding how similar compounds might be used in therapeutic contexts (Sharpe, Cherkofsky, Hewes, Smith, Gregory, Haber, Leadbetter, & Whitney, 1985).
Synthesis of Fluorinated Heterocycles
Wu et al. (2017) reported on the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation, which is relevant for understanding the synthetic pathways that might be used for producing complex molecules like the specified benzamide (Wu, Zhang, Gao, Qi, Zhou, Ji, Liu, Chen, Li, Li, & Wang, 2017).
Wirkmechanismus
Target of Action
CHEMBL3617295, also known as 2,6-difluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, primarily targets the Centromere-associated protein E (CENP-E) . CENP-E plays an essential role in chromosome movement during early cell division or mitosis and integrates mitotic spindle mechanics with regulators of the mitotic checkpoint regulating cell-cycle transition from metaphase to anaphase .
Mode of Action
CHEMBL3617295 acts as an inhibitor of the mitotic kinesin centromere-associated protein E (CENP-E) . By inhibiting CENP-E, it induces cell cycle arrest during cell duplication, leading to subsequent apoptosis or cell death .
Biochemical Pathways
The inhibition of CENP-E disrupts the normal function of the mitotic spindle, a structure that is crucial for the separation of chromosomes during cell division . This disruption leads to cell cycle arrest, preventing the cell from progressing from metaphase to anaphase during mitosis . The resulting cell cycle arrest triggers programmed cell death, or apoptosis .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of a drug are critical factors that influence its bioavailability and therapeutic efficacy
Result of Action
The primary result of CHEMBL3617295’s action is the induction of cell cycle arrest and subsequent apoptosis . By inhibiting CENP-E, CHEMBL3617295 disrupts the normal progression of the cell cycle, leading to cell death. This makes it a potential candidate for the treatment of various types of cancer .
Eigenschaften
IUPAC Name |
2,6-difluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O3S/c23-15-7-10-17(11-8-15)31(29,30)27-12-2-3-14-6-9-16(13-20(14)27)26-22(28)21-18(24)4-1-5-19(21)25/h1,4-11,13H,2-3,12H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZFZUZUHQAGGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

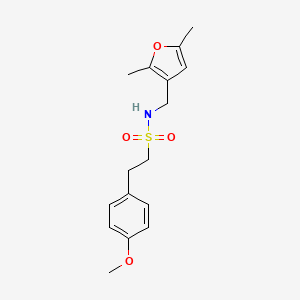
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2500602.png)
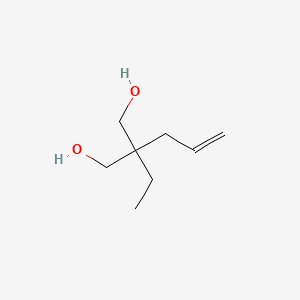
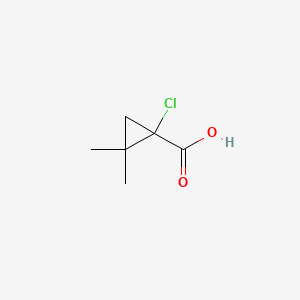
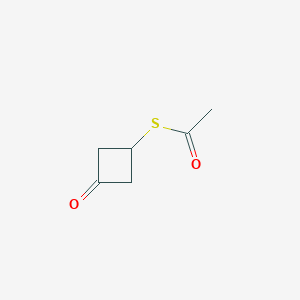

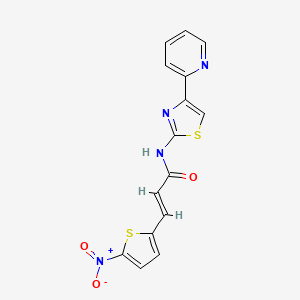

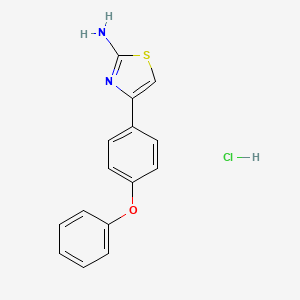
![1-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2500614.png)
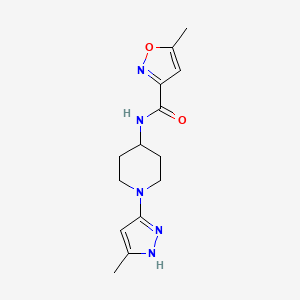

![2-(4-ethoxyphenyl)-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide](/img/structure/B2500620.png)
![Tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate;hydrochloride](/img/structure/B2500622.png)